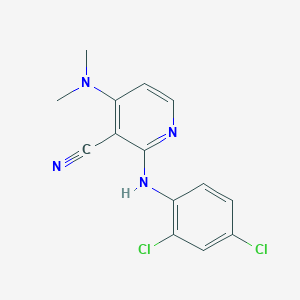![molecular formula C22H18N6O3 B2925398 5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-phenylpyrrolidine-3-carboxamide CAS No. 941882-89-9](/img/structure/B2925398.png)
5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-phenylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-phenylpyrrolidine-3-carboxamide is a complex organic molecule. It contains multiple functional groups, including oxo, pyrrolidine, and phenyl. This intricate structure makes it a subject of interest in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound involves multi-step synthetic processes:
Formation of Pyrazolo[3,4-d]pyrimidin: : Starting from 1-phenylpyrazol-4-carboxamide, the key structure is synthesized through cyclization and functional group manipulations.
Incorporation of the Pyrrolidine Moiety: : This is achieved via a nucleophilic addition reaction, where pyrrolidine reacts with intermediates under controlled temperatures.
Final Assembly: : The last step involves introducing the oxo groups and ensuring the phenyl groups are properly aligned, often under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using robust and reproducible processes:
Continuous Flow Chemistry: : This method ensures better control over reaction conditions and purity.
Catalytic Processes: : Utilizing catalysts to lower energy requirements and increase yield.
Purification: : Large-scale crystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound is reactive and can undergo various types of chemical reactions:
Oxidation: : Introduces additional oxo groups, often using agents like potassium permanganate.
Reduction: : Removes oxo groups or reduces them to hydroxyls, using reducing agents such as sodium borohydride.
Substitution: : Replaces hydrogen atoms on the phenyl rings with other functional groups, often using halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), Chromic acid (H2CrO4).
Reducing Agents: : Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4).
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
From Oxidation: : Enhanced oxo derivatives.
From Reduction: : Hydroxyl derivatives.
From Substitution: : Halogenated or nitrated products.
Scientific Research Applications
This compound has found its place in various research fields:
Medicinal Chemistry: : Studied for its potential as an anti-cancer or anti-inflammatory agent.
Biology: : Used in enzyme inhibition studies to understand metabolic pathways.
Materials Science: : Investigated for its properties in creating new polymeric materials.
Mechanism of Action
The Mechanism
The compound exerts its effects through interaction with specific molecular targets:
Molecular Targets: : It binds to specific enzymes or receptors, altering their activity.
Pathways: : Modulates pathways like apoptosis in cancer cells or inflammation response.
Comparison with Similar Compounds
Uniqueness
Compared to other compounds, this one stands out due to its unique structural framework, which allows for diverse chemical reactivity and potential biological activity.
Similar Compounds
N-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)carboxamides: : Similar backbone but different substituents.
Phenylpyrrolidinecarboxamides: : Variations in the pyrimidine ring structure.
5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-phenylpyrrolidine-3-carboxamide
Properties
IUPAC Name |
5-oxo-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O3/c29-19-11-15(13-26(19)16-7-3-1-4-8-16)21(30)25-27-14-23-20-18(22(27)31)12-24-28(20)17-9-5-2-6-10-17/h1-10,12,14-15H,11,13H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYJQJUOQGXFGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-{4-[(cyclopropylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)-2-(N-methylmethanesulfonamido)acetamide](/img/structure/B2925315.png)
![2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2925316.png)

![1-benzyl-4-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2925319.png)
![[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-16-Acetyloxy-6-(furan-3-yl)-11,18-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-4-yl] acetate](/img/structure/B2925322.png)

![3-((3-Methylbenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2925326.png)



![5-Ethyl-4-methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B2925332.png)
![7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2925334.png)

![1,7-dimethyl-8-(2-(o-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2925338.png)
